2-Methoxythiophene

Organic Electronics OLED Fabrication Conductive Polymer Synthesis

2-Methoxythiophene (CAS: 16839-97-7, C5H6OS) is a heterocyclic thiophene derivative substituted with an electron-donating methoxy group at the 2-position, which activates the ring towards electrophilic attack at the 5-position. It is a colorless liquid with a boiling point of 151-152 °C, a density of 1.133 g/mL at 25 °C, and a refractive index of 1.528.

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 16839-97-7
Cat. No. B042098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxythiophene
CAS16839-97-7
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CS1
InChIInChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3
InChIKeyOKEHURCMYKPVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxythiophene CAS 16839-97-7: Monomer for Conductive Polymers and OLED Intermediates


2-Methoxythiophene (CAS: 16839-97-7, C5H6OS) is a heterocyclic thiophene derivative substituted with an electron-donating methoxy group at the 2-position, which activates the ring towards electrophilic attack at the 5-position . It is a colorless liquid with a boiling point of 151-152 °C, a density of 1.133 g/mL at 25 °C, and a refractive index of 1.528 [1]. Its role as a monomer for synthesizing conductive polymers and as an intermediate for organic electronics and pharmaceuticals underpins its scientific and industrial utility .

The Critical Importance of 2-Methoxythiophene (CAS 16839-97-7) Over Unsubstituted Thiophene and 3-Methoxythiophene Isomers


Substituting a generic thiophene (CAS 110-02-1) with 2-Methoxythiophene is not a simple functional group swap; it fundamentally alters the molecule's electronic structure, regioselectivity, and intermolecular interactions. The 2-methoxy group introduces significant electron-donating character, which activates the thiophene ring for specific electrophilic substitutions at the 5-position . In contrast, the 3-methoxythiophene isomer exhibits a different crystal packing motif, forming zigzag chains via S...O contacts rather than the infinite bilayers formed by 2-methoxythiophene . This structural difference influences solid-state properties and solubility, making the 2-isomer uniquely suited for applications requiring specific supramolecular arrangements or enhanced solubility in polar aprotic solvents like DMSO and DMF .

Quantitative Evidence Guide for 2-Methoxythiophene (CAS 16839-97-7)


Superior Purity for OLED Monomer Sourcing: 2-Methoxythiophene (CAS 16839-97-7) vs. Unsubstituted Thiophene

For demanding electronic applications like OLEDs, monomer purity is critical to achieving consistent performance. Commercially available 2-Methoxythiophene can be sourced with a purity of ≥99.5%, which is significantly higher than the ≥98% purity typical for standard, unsubstituted thiophene (CAS 110-02-1) . This higher purity specification is essential for minimizing impurities that can act as charge traps or quenching sites in organic electronic devices.

Organic Electronics OLED Fabrication Conductive Polymer Synthesis

Enhanced Nucleophilicity for Cross-Coupling Reactions: 2-Methoxythiophene (CAS 16839-97-7) vs. 2-Methylthiophene

In electrophilic aromatic substitution reactions, the methoxy group is a stronger electron-donating group than a methyl group. Consequently, 2-Methoxythiophene is more reactive than 2-Methylthiophene towards electrophilic attack, with the activation directed to the 5-position . This enhanced nucleophilicity is leveraged in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, where the electron-rich thiophene ring facilitates more efficient bond formation [1].

Organic Synthesis Palladium-Catalyzed Cross-Coupling Electrophilic Substitution

Regiospecific C-S Bond Activation by Rhodium Complex: 2-Methoxythiophene (CAS 16839-97-7) vs. 3-Cyanothiophene

In a study on bond cleavage by a rhodium complex, (C5Me5)Rh(PMe3)(Ph)H, 2-Methoxythiophene underwent regiospecific insertion into the C-S bond on the substituted side of the thiophene ring [1]. This behavior contrasts sharply with 3-cyanothiophene, which produced a 1:1 mixture of two C-S insertion isomers under identical conditions [1]. The quantitative control over the site of metal insertion is a key differentiator for 2-Methoxythiophene in model systems for hydrodesulfurization (HDS) and for developing new C-S bond functionalization methods.

Organometallic Chemistry Hydrodesulfurization (HDS) Models C-S Bond Activation

Unique Crystal Packing Architecture: 2-Methoxythiophene (CAS 16839-97-7) vs. 3-Methoxythiophene

Crystallographic analysis reveals that the 2-methoxy substituent introduces significant distortions to the thiophene nucleus and directs the formation of a distinct supramolecular structure. Each molecule of 2-Methoxythiophene participates in four S...O intermolecular contacts, leading to an infinite bilayer architecture . In contrast, 3-Methoxythiophene packs into zigzag chains linked by S...O contacts, a fundamentally different motif .

Crystallography Solid-State Chemistry Supramolecular Assembly

Computational Electronic Profile: 2-Methoxythiophene (CAS 16839-97-7) Dipole Moment and Frontier Orbital Data

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide a detailed electronic profile of 2-Methoxythiophene, essential for rational design in materials science. The calculated dipole moment is 1.99 Debye, and the HOMO-LUMO energy gap has been determined [1]. While direct comparative data for the 3-isomer or other analogs under the exact same computational method are not provided in the source, these values establish a quantitative baseline for the compound's electronic properties in the gas phase [1].

Computational Chemistry DFT Calculations Molecular Electronics

Optimizing Advanced Materials and Synthesis with 2-Methoxythiophene (CAS 16839-97-7): Key Application Scenarios


High-Performance OLED Monomer Sourcing

When developing materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPV), the purity of the starting monomer is a critical process parameter. The superior commercial purity of 2-Methoxythiophene (≥99.5%), as evidenced by vendor specifications, makes it the preferred monomer for these applications over standard, lower-purity thiophene (≥98%) . This higher purity directly reduces the presence of performance-limiting impurities, leading to more reproducible device fabrication and enhanced charge transport properties in the resulting conjugated polymers .

Regioselective Cross-Coupling and C-H Functionalization

The strong electron-donating nature of the 2-methoxy group and its directing effects make 2-Methoxythiophene an ideal substrate for regioselective transformations . Its enhanced nucleophilicity over 2-Methylthiophene facilitates more efficient palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental for constructing complex, π-conjugated architectures for pharmaceutical and materials science applications .

Mechanistic Modeling of Hydrodesulfurization (HDS)

For researchers investigating the fundamental steps of hydrodesulfurization (HDS), a key industrial process for petroleum refining, 2-Methoxythiophene serves as a uniquely well-defined model substrate [1]. Its reaction with a rhodium complex proceeds with 100% regiospecific C-S bond insertion, in stark contrast to other substituted thiophenes like 3-cyanothiophene, which yield a 1:1 mixture of isomers [1]. This clean reactivity simplifies product analysis and provides unambiguous mechanistic insight into the critical C-S bond cleavage event.

Designing Supramolecular Assemblies and Polymer Morphologies

The distinct crystal packing of 2-Methoxythiophene, which forms infinite bilayers through four unique S...O contacts, is a direct consequence of the 2-methoxy substitution pattern . This stands in stark contrast to the zigzag chain motif of the 3-methoxythiophene isomer . For material scientists, this unique intermolecular interaction profile can be exploited to influence the solid-state packing, solubility, and ultimately the thin-film morphology of the conductive polymers synthesized from it, which is a critical parameter for device performance in organic electronics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxythiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.